2(5H)-Furanone, 4-bromo-5-hydroxy-

Description

Historical Perspectives on 2(5H)-Furanone Chemistry

The study of furanones dates back to the investigation of natural products. researchgate.netmdpi.com A significant milestone in furanone chemistry was the identification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) in the 1960s as a key aroma compound in fruits like strawberries and pineapples. researchgate.netmdpi.comwikipedia.orgnih.gov This discovery spurred interest in the synthesis and properties of furanone derivatives due to their desirable sensory characteristics. mdpi.com

Initially, much of the research focused on 3(2H)-furanones, which are widely used as flavoring agents in the food industry. foreverest.net However, the exploration of 2(5H)-furanones also gained traction, particularly with the discovery of their presence in traditional Chinese medicine and their potential as intermediates in the synthesis of pharmaceuticals. foreverest.net The development of synthetic methods for 2(5H)-furanones, such as those published in 1967 and 1988, further expanded the accessibility and study of this class of compounds. acs.orgacs.org The investigation into halogenated furanones, including brominated derivatives, emerged from the discovery of such compounds in marine algae like Delisea pulchra. nih.govnih.gov This opened up new avenues of research into their biological activities. nih.govnih.gov

Classification and Structural Context within the Furanone Family

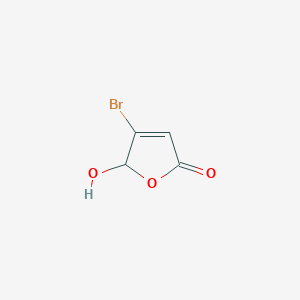

Furanones are five-membered heterocyclic compounds that can be categorized into 3(2H)-furanones and 2(5H)-furanones based on the position of the carbonyl group. foreverest.net The compound 2(5H)-Furanone, 4-bromo-5-hydroxy- belongs to the 2(5H)-furanone subclass, where the carbonyl group is at the 2-position and the double bond is typically between C3 and C4. The parent structure, 2(5H)-furanone, is also known as γ-crotonolactone. wikipedia.org

The defining structural features of 2(5H)-Furanone, 4-bromo-5-hydroxy- are the substituents on the furanone ring: a bromine atom at the 4-position and a hydroxyl group at the 5-position. These substituents significantly influence the molecule's chemical properties, including its reactivity and potential biological activity. The hydroxyl group at the 5-position introduces a chiral center, meaning the compound can exist as different stereoisomers. This is a common feature in related hydroxyfuranones, such as 5-hydroxy-2(5H)-furanone. wikipedia.org

The general structure of 2(5H)-furanones allows for substitution at the 3, 4, and 5 positions. foreverest.net This versatility has led to the synthesis of a wide array of derivatives with diverse properties. For instance, the substitution pattern, including the presence and position of halogens, has been shown to be critical for the biological activity of some furanones. nih.gov

Significance and Academic Research Interest in 2(5H)-Furanone, 4-bromo-5-hydroxy-

The academic research interest in 2(5H)-Furanone, 4-bromo-5-hydroxy- and related brominated furanones stems primarily from their potential biological activities. Halogenated furanones, both natural and synthetic, have been investigated for their ability to interfere with bacterial communication systems known as quorum sensing. nih.govsigmaaldrich.com For example, the synthetic furanone (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, also known as Furanone C-30, has been shown to inhibit gene expression regulated by quorum-sensing in P. aeruginosa. sigmaaldrich.com

While direct research on the specific biological activities of 2(5H)-Furanone, 4-bromo-5-hydroxy- is not extensively detailed in the provided search results, the broader class of brominated furanones has been the subject of numerous studies. nih.govnih.gov Research has focused on synthesizing libraries of these compounds to test their efficacy in inhibiting biofilm formation in pathogenic bacteria like Salmonella enterica. nih.gov The disruption of quorum sensing by furanones is a significant area of interest as it presents a potential alternative to traditional antibiotics by targeting bacterial virulence rather than growth. nih.govpsu.edunih.gov

The synthesis of various furanone derivatives continues to be an active area of research, with studies exploring new and efficient synthetic routes. rsc.orgresearchgate.net The potential of these compounds as building blocks for more complex molecules further adds to their scientific significance. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRVTWKCQQJKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(OC1=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475183 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68085-53-0 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5h Furanone, 4 Bromo 5 Hydroxy

De Novo Synthetic Routes to the 2(5H)-Furanone Skeleton

The initial and critical step in the synthesis of the target compound is the construction of the 2(5H)-furanone ring. Various strategies have been developed to achieve this, with methods starting from renewable resources like furfural (B47365) gaining prominence.

Strategies Employing Furfural as a Precursor

Furfural, a bio-based platform chemical, serves as a versatile and sustainable starting material for the synthesis of the 2(5H)-furanone skeleton. rsc.orgrsc.org A notable approach involves the oxidation of furfural. For instance, an electrocatalytic oxidation method using water as the oxygen source has been developed, demonstrating high selectivity for 5-hydroxy-2(5H)-furanone (HFO). rsc.org This process can be efficiently catalyzed by metal chalcogenides, with copper sulfide (B99878) (CuS) nanosheets showing excellent performance, achieving high conversion of furfural and selectivity for HFO. rsc.org The mechanism is proposed to proceed through multiple steps including C-C bond cleavage, ring opening, oxidation, and subsequent intramolecular isomerization. rsc.org

Another green chemistry approach utilizes hydrogen peroxide for the oxidation of furfural to yield 2[5H]-furanone. rsc.orgresearchgate.net Furthermore, titanium silicate (B1173343) molecular sieves have been employed as efficient catalysts for the synthesis of 5-hydroxy-2(5H)-furanone, highlighting the utility of heterogeneous catalysis in these transformations. rsc.orgchemrxiv.org These methods provide a direct route to the hydroxylated furanone core, which is a crucial intermediate for the target molecule.

| Method | Catalyst/Reagent | Product | Key Findings | Reference |

|---|---|---|---|---|

| Electrocatalytic Oxidation | CuS nanosheets | 5-hydroxy-2(5H)-furanone (HFO) | High selectivity (83.6%) and conversion (70.2%) of furfural. | rsc.org |

| Oxidation | Hydrogen Peroxide | 2[5H]-furanone | A green chemistry approach to the furanone core. | rsc.orgresearchgate.net |

| Catalytic Oxidation | Titanium silicate molecular sieve | 5-hydroxy-2(5H)-furanone | Efficient synthesis using a heterogeneous catalyst. | rsc.orgchemrxiv.org |

Approaches through Halolactonization Processes

Halolactonization is a powerful and widely used method for the synthesis of lactones, including the 2(5H)-furanone ring system. wikipedia.org This intramolecular cyclization reaction involves the addition of a halogen and an oxygen atom across a carbon-carbon double bond. wikipedia.org While iodolactonization is more commonly reported due to its efficiency and the versatility of the incorporated iodine atom, bromolactonization can also be employed. wikipedia.org The reaction proceeds under mild conditions and is known for its high degree of stereocontrol, which is crucial in the synthesis of complex natural products. wikipedia.org The process involves the formation of a bromonium ion intermediate, which is then attacked by an intramolecular carboxylic acid to form the lactone ring. Although less common than iodolactonization due to potential competing electrophilic addition of bromine to the alkene, bromolactonization remains a viable strategy for constructing the furanone core. wikipedia.org

Bromination Strategies for Selective Introduction of the C4-Bromo Moiety

Once the 2(5H)-furanone skeleton is established, the next critical step is the selective introduction of a bromine atom at the C4 position.

Direct Bromination Reactions

Direct bromination of the 2(5H)-furanone ring can be achieved using various brominating agents. For instance, the treatment of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, in the presence of a catalytic amount of benzoyl peroxide, results in a mixture of brominated products, including the 3-bromo, 5-bromo, and 3,5-dibromo derivatives. unipi.it In this specific case, 3-bromo-4-methoxy-2(5H)-furanone was the major product. unipi.it Another approach involves the addition of bromine to 2(5H)-furanone in diethyl ether, followed by dehydrobromination, to yield 3-bromo-2(5H)-furanone. unipi.it

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of the 2(5H)-furanone ring is crucial for the synthesis of the desired 4-bromo isomer. The inherent reactivity of the furanone ring can lead to a mixture of products, making selective synthesis challenging. One strategy to control the regioselectivity is through the use of specific substrates and reaction conditions. For example, the bromination of 4-methoxy-2(5H)-furanone with NBS preferentially yields the 3-bromo derivative, indicating that the methoxy (B1213986) group directs the bromination to the adjacent position. unipi.it Further research into directing groups and tailored reaction conditions is essential for developing highly regioselective bromination methods to specifically target the C4 position.

Advanced Synthetic Protocols and Catalytic Systems

The development of advanced synthetic protocols and catalytic systems is crucial for the efficient and selective synthesis of 4-bromo-5-hydroxy-2(5H)-furanone. While direct synthesis of the target molecule is not extensively detailed in the provided results, the synthesis of related brominated furanones provides insight into potential strategies. For instance, the synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric and mucobromic acids, has been well-established. nih.gov These compounds, which are highly reactive, can be synthesized from substrates like furfural through oxidation in the presence of hydrohalic acids. nih.gov These dihalogenated compounds could potentially serve as precursors to 4-bromo-5-hydroxy-2(5H)-furanone through selective dehalogenation or substitution reactions.

Application of Photo-oxidation and Sensitizers

Photo-oxidation, particularly involving singlet oxygen, is a key strategy for converting furan-based starting materials into furanone structures. researchgate.netscispace.com A notable synthesis of 4-bromo-5-hydroxy-2(5H)-furanone employs furfural as the starting material. unipi.itscienceasia.org

The initial step involves the photo-oxidation of furfural in methanol, using a sensitizer (B1316253) such as methylene (B1212753) blue or Rose Bengal. unipi.itresearchgate.net Irradiation of the reaction mixture generates singlet oxygen, which reacts with the furan (B31954) ring in a [4+2] cycloaddition to form an unstable endoperoxide intermediate. This intermediate is then converted in the methanolic solvent to 5-methoxy-2(5H)-furanone. unipi.itscienceasia.org This transformation is a mild and efficient method for introducing the necessary oxygen functionality at the C5 position of the furanone ring, which is a critical step toward the final product.

Lewis Acid Catalysis in Furanone Synthesis

Lewis acid catalysis plays a significant role in various transformations within furanone synthesis. While a complete synthesis of 4-bromo-5-hydroxy-2(5H)-furanone driven primarily by a Lewis acid catalyst from a simple precursor is not extensively documented, Lewis acids are crucial in specific steps of established multi-step protocols. rsc.orgmdpi.com

For instance, in the synthesis pathway starting from 5-methoxy-2(5H)-furanone, a catalytic amount of phosphorus tribromide (PBr₃) is used during the bromination step. unipi.it PBr₃ acts as a Lewis acid, activating the bromine and facilitating the electrophilic substitution onto the furanone ring to yield 3,4-dibromo-5-methoxy-2(5H)-furanone. The subsequent elimination of hydrogen bromide (HBr) gas upon distillation leads to the formation of 4-bromo-5-methoxy-2(5H)-furanone, a direct precursor to the target molecule. unipi.itscienceasia.org The use of such catalysts is instrumental in controlling the regioselectivity of the halogenation.

Multi-step Protocols for Enhanced Yield and Purity

The established synthetic sequence is as follows:

Photo-oxidation: Furfural is converted to 5-methoxy-2(5H)-furanone via photo-oxidation with singlet oxygen in methanol, using methylene blue as a sensitizer. unipi.itscienceasia.org

Bromination: The resulting 5-methoxy-2(5H)-furanone is brominated in chloroform (B151607) with a phosphorus-tribromide catalyst. unipi.it

Purification: The crude product from the bromination step is distilled under vacuum. This process facilitates the elimination of HBr gas, yielding the crystalline 4-bromo-5-methoxy-2(5H)-furanone. unipi.itscienceasia.org

Hydrolysis: The final step involves the hydrolysis of the methoxy group. Treatment of 4-bromo-5-methoxy-2(5H)-furanone with 1% sulfuric acid in dioxane under reflux conditions yields the desired 4-bromo-5-hydroxy-2(5H)-furanone in good yield. unipi.it

A similar multi-step approach is used for the synthesis of the related, highly brominated analogue, 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, highlighting the robustness of these protocols for creating structurally complex furanones with high purity. unipi.it

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Furfural | O₂, Methylene Blue, Methanol, Light | 5-methoxy-2(5H)-furanone | unipi.it |

| 2 | 5-methoxy-2(5H)-furanone | Br₂, PBr₃ (cat.), Chloroform | Crude dibrominated intermediate | unipi.it |

| 3 | Crude dibrominated intermediate | Vacuum distillation | 4-bromo-5-methoxy-2(5H)-furanone | unipi.itscienceasia.org |

| 4 | 4-bromo-5-methoxy-2(5H)-furanone | 1% H₂SO₄, Dioxane, Reflux | 4-bromo-5-hydroxy-2(5H)-furanone | unipi.it |

Solid-Phase Synthesis Approaches for Substituted Furanones

Solid-phase organic synthesis (SPOS) offers significant advantages for generating libraries of compounds, including simplified purification and the potential for automation. thieme-connect.comnih.gov This methodology has been successfully applied to the synthesis of substituted 2(5H)-furanones. acs.orgacs.org

One effective solid-phase strategy involves attaching a suitable starting material to a polymer resin and performing subsequent chemical transformations. acs.org For instance, a solid-phase approach to synthesizing 4-amino-5-hydroxy-2(5H)-furanones has been developed, which utilizes a halogenated 5-hydroxy-2(5H)-furanone scaffold. scienceasia.org In this method, a 5-hydroxy-butenolide building block, which can be brominated at various positions, is attached to an isocyanate scavenger resin via the 5-hydroxy group. This forms a resin-bound carbamate. This immobilized furanone can then be reacted with a diverse range of amines, leading to nucleophilic substitution at the C4 position. Subsequent cleavage from the resin with an acid, such as trifluoroacetic acid (TFA), releases the desired 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org

This approach demonstrates the utility of using a core 5-hydroxy-2(5H)-furanone structure, similar to the target compound, as a versatile scaffold for creating a library of substituted furanones through solid-phase chemistry. scienceasia.org

| Step | Description | Key Components | Reference |

|---|---|---|---|

| 1 | Immobilization | Halogenated 5-hydroxy-2(5H)-furanone scaffold, Isocyanate resin | scienceasia.org |

| 2 | Diversification | Reaction of resin-bound furanone with various amines for substitution at C4 | scienceasia.org |

| 3 | Cleavage | Acid-mediated cleavage (e.g., TFA) to release the final product | scienceasia.org |

Reactivity and Mechanistic Investigations of 2 5h Furanone, 4 Bromo 5 Hydroxy

Structural Features Governing Reactivity

A defining characteristic of 4-bromo-5-hydroxy-2(5H)-furanone and its analogs is their high reactivity, which is largely attributed to the electronic interplay between the C2 carbonyl group, the carbon-carbon double bond, and the C5 hydroxyl group. mdpi.comnih.gov This conjugated system renders the molecule susceptible to a variety of chemical transformations. The presence of the hydroxyl group on the C5 carbon makes this position highly electrophilic, facilitating reactions under mild conditions. chemrxiv.org This inherent reactivity makes 5-hydroxy-2(5H)-furanones valuable platform chemicals for the synthesis of other C4 compounds. chemrxiv.org The esterification of the C5 hydroxyl group, for instance, can be readily achieved using acyl chlorides or anhydrides in the presence of a base. nih.gov

An essential aspect of the chemistry of 5-hydroxy-2(5H)-furanones is their existence in equilibrium between a cyclic form and an acyclic, open-chain form. For the closely related dihalo-analogs, mucochloric acid and mucobromic acid, this equilibrium in solution is well-established. nih.gov The cyclic form is the 3,4-dihalo-5-hydroxy-2(5H)-furanone, which exists in equilibrium with the open-chain (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov The position of this equilibrium is influenced by the solvent and the pH. In the presence of a base, the equilibrium tends to shift towards the acyclic form. This tautomerism is a critical factor in the reactivity of these compounds, as the open-chain form presents different reactive sites. For mucobromic acid, the pKa value for this equilibrium is 4.27. nih.gov This dynamic behavior is presumed to be a key feature of 4-bromo-5-hydroxy-2(5H)-furanone as well, governing its reaction pathways with various reagents.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of 4-bromo-5-hydroxy-2(5H)-furanone makes it a valuable substrate for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

The furanone ring can participate in reactions as both an electrophile and a substrate for nucleophilic attack. In the presence of Lewis or Brønsted acids, 3,4-dihalogeno-5-hydroxy-2(5H)-furanones can react with electron-rich aromatic compounds such as methoxybenzene, 1,3,5-trimethoxybenzene, and indoles. mdpi.comnih.gov This reaction proceeds via an aromatic electrophilic substitution mechanism, where a new carbon-carbon bond is formed between the C5 carbon of the furanone and the aromatic ring, with yields reported to be in the range of 60–73%. mdpi.comnih.gov

Conversely, the furanone system is susceptible to nucleophilic attack. This can occur at the C4 position, leading to the substitution of the bromine atom, or it can involve the open-chain tautomer, which is particularly reactive towards nucleophiles.

A variety of methods have been developed for the alkylation of the C5 position in dihalogenated 5-hydroxy-2(5H)-furanones, which are applicable to 4-bromo-5-hydroxy-2(5H)-furanone. These reactions provide a direct route to introduce new carbon substituents at this position.

Notable C5-alkylation reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the furanone with compounds containing an active methylene (B1212753) group, catalyzed by a Lewis acid such as indium(III) acetate. This method has been shown to produce C5-alkylated products in good yields, typically between 60% and 95%. nih.gov

Mukaiyama Aldol (B89426) Reaction: Another effective strategy for C5-alkylation is the Lewis acid-catalyzed reaction with silyl (B83357) enol ethers. Higher yields have been achieved using zinc chloride or scandium triflate as catalysts in solvents like diethyl ether or nitromethane. nih.gov

Barbier-type Reaction: Allyl bromides can be used as alkylating agents in a Barbier-type reaction catalyzed by tin or indium in a mixture of water and an organic solvent like THF or methanol. The yields for these C5-allylation reactions range from 41% to 90%. nih.gov

Table 1: C5-Alkylation Reactions of Dihalogeno-5-hydroxy-2(5H)-furanones

| Reaction Type | Reagents | Catalyst | Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | Compounds with active hydrogen | In(OAc)₃ | 60-95 |

| Mukaiyama Aldol Reaction | Silylated enol ethers | ZnCl₂ or Sc(OTf)₃ | - |

| Barbier-type Reaction | Allyl bromides | Tin or Indium | 41-90 |

C5-Alkylation Reactions

Knoevenagel Condensation Pathways

The C5 carbon of 3,4-dihalo-5-hydroxy-2(5H)-furanones, including the bromo analog, can participate in Knoevenagel condensation reactions. nih.gov These reactions occur with compounds containing an active hydrogen atom in the presence of a Lewis acid catalyst, such as indium triacetate. nih.gov The yields of these reactions are generally good, ranging from 60% to 95%. nih.gov The proposed mechanism involves the ring opening of the furanone in the presence of acetic acid, which is released from the indium triacetate catalyst. nih.gov

Mukaiyama Aldol Reactions

Another strategy for forming a carbon-carbon bond at the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is through the Mukaiyama aldol reaction. nih.govmdpi.com This reaction involves the use of silylated enol ethers as nucleophiles and is catalyzed by Lewis acids. nih.govmdpi.com The reaction can be carried out in various solvents, including toluene, methylene chloride, THF, diethyl ether, and nitromethane. nih.govmdpi.com Higher yields are often achieved with catalysts like zinc chloride or scandium triflate in solvents such as diethyl ether or nitromethane. nih.govmdpi.com

C5-Arylation Reactions via Electrophilic Aromatic Substitution

In the presence of Lewis or Brønsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes to form a new bond between the C5 carbon of the furanone and the aromatic ring. nih.govmdpi.com This transformation is formally considered an electrophilic aromatic substitution on the arene. nih.govmdpi.com Successful arylations have been reported with electron-rich aromatic compounds like methoxybenzene, 1,3,5-trimethoxybenzene, indole, and 2-methylindole, with satisfactory yields ranging from 60% to 73%. nih.govmdpi.com

Functionalization at C3 and C4 Positions

The halogen atoms at the C3 and C4 positions of dihalomuco acids are labile and offer opportunities for further functionalization. nih.govmdpi.com For instance, 3,4-dibromo-2(5H)-furanone can undergo bis-arylation at both the C3 and C4 positions through Suzuki coupling reactions. nih.gov This has been utilized in the synthesis of the anti-inflammatory drug rofecoxib. nih.gov The reaction of 3,4-dibromo-α,β-unsaturated-γ-butyrolactone with an arylboronic acid in the presence of a palladium catalyst can lead to the substitution of the bromine at the C4 position, followed by a second Suzuki coupling to replace the C3 bromine. nih.gov

Heteroatom-Mediated Transformations

Nucleophilic Substitutions at the Brominated Center

The bromine atom on the furanone ring is susceptible to nucleophilic substitution. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide (B81097) in methanol, resulting in the substitution of the chlorine atom at the C4 position. nih.gov If an excess of sodium azide is used, the chlorine at the C5 position is also replaced. nih.gov

Reductive Transformations and Ring Conversions to γ-Lactones

3,4-Dihalo-5-hydroxy-2(5H)-furanones can be reduced to the corresponding γ-lactones using common reducing agents like sodium borohydride, aluminum isopropoxide, and sodium triacetoxyborohydride. nih.gov The yields for these transformations can vary significantly, from 33% to 96%. nih.gov These resulting γ-lactones are valuable intermediates in the synthesis of various biologically active compounds. nih.gov

Reactions with Nitrogenous Reagents and Amine Derivatives

The reactivity of 4-bromo-5-hydroxy-2(5H)-furanone with nitrogen-containing compounds is diverse, leading to a range of heterocyclic and acyclic products. The reaction's outcome is often dependent on the nature of the nitrogenous reagent and the reaction conditions.

Primary aryl and heteroaryl amines react with 4-bromo-5-hydroxy-2(5H)-furanone and its analogs through a Michael-type addition-elimination reaction. mdpi.com The amino group of the amine attacks the C4 carbon of the furanone ring, leading to the substitution of the bromine atom and the formation of 4-amino derivatives in good yields. mdpi.com

Reductive amination of 3,4-dihalo-2(5H)-furanone derivatives, including the bromo analog, with various amines can produce highly functionalized α,β-unsaturated α-halogeno-β-aryl-γ-butyrolactams. mdpi.comnih.gov Under acidic conditions, the furanone ring can exist in its acyclic form, which then reacts with the primary amino group of an amino acid to form an imine. Subsequent reduction of the imine to a secondary amine, followed by a nucleophilic attack on the carbonyl group and elimination of a water molecule, yields the final lactam product. nih.gov

Furthermore, 4-bromo-5-hydroxy-2(5H)-furanone and its chloro-analog react with the amino groups of nucleobases like adenine (B156593) and cytidine, resulting in N-amination products. mdpi.comnih.gov This reaction is significant as it is believed to be a mechanism behind the cytotoxic effects of these compounds. nih.gov The reaction with N-acetylcysteine, a model for amino acid interactions, also proceeds through the open-ring form, with an initial nucleophilic attack by the cysteine on the C4 carbon. nih.gov

The reaction of 4-bromo-4-hydroxy-2-butenoic acid-γ-lactone with acetamide (B32628) in chloroform (B151607) has been used to synthesize d,l-4-acetamido-4-hydroxy-2-butenoic acid-γ-lactone. researchgate.net Aminolysis of 2(5H)-furanone can lead to 3-alkylamino-4-hydroxy-N-alkylbutyramides, which can be further converted to hydroxy derivatives of thiourea. researchgate.net

| Nitrogenous Reagent | Reaction Type | Product(s) | Yield (%) |

| Primary aryl and heteroaryl amines | Michael addition-elimination | 4-Amino derivatives of 2(5H)-furanone | 40-90 mdpi.com |

| Various amines | Reductive amination | α,β-Unsaturated α-halogeno-β-aryl-γ-butyrolactams | Not specified |

| Adenine, Cytidine | N-amination | N-aminated nucleobases | Not specified |

| N-acetylcysteine | Nucleophilic substitution | Product of substitution at C4 | Not specified |

| Acetamide | Substitution | d,l-4-Acetamido-4-hydroxy-2-butenoic acid-γ-lactone | 21 researchgate.net |

Ring-Opening and Ring-Closing Processes

In solution, 4-bromo-5-hydroxy-2(5H)-furanone (mucobromic acid) can exist in equilibrium between its cyclic form and an acyclic form, (Z)-2,3-dibromo-4-oxobut-2-enoic acid. mdpi.comnih.gov The pKa for this equilibrium is reported to be 4.27. mdpi.comnih.gov While in the solid state and in organic solutions, the cyclic form is predominant, the presence of bases can shift the equilibrium towards the acyclic form. nih.gov

This reversible ring-opening and cyclization process has significant implications for the reactivity of the molecule. For instance, the reaction with nucleosides containing amino groups proceeds through the open-chain form. mdpi.comnih.gov The aldehyde group in the acyclic structure reacts with the amino group. nih.gov Similarly, a model study with N-acetylcysteine indicated that the reaction involves the open-ring form, where an initial nucleophilic attack of the cysteine occurs at the C4 position, followed by the opening of the furanone ring. The aldehyde group of the opened ring then reacts with the amino group of the cysteine to form a cyclic product. nih.gov

The reversibility of the ring-opening and closing also leads to racemization at the C5 carbon. nih.gov This property has been utilized in strategies to separate enantiomers through the formation of diastereomers with chiral alcohols. nih.gov

The equilibrium between the cyclic and acyclic forms is a key factor in the diverse reactivity of 4-bromo-5-hydroxy-2(5H)-furanone, allowing it to react with a wide range of nucleophiles and participate in various synthetic transformations.

| Process | Description | Key Features |

| Ring-Opening | Equilibrium shift from cyclic 5-hydroxy-2(5H)-furanone to acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. mdpi.comnih.gov | Facilitated by bases. nih.gov Exposes an aldehyde group for reaction. nih.gov |

| Ring-Closing | Cyclization of the acyclic form to the furanone ring. | Reversible process. nih.gov |

| Racemization | Interconversion between enantiomers at the C5 carbon due to the ring-opening and closing equilibrium. nih.gov | Allows for the separation of diastereomers. nih.gov |

Derivatization and Structural Modification of 2 5h Furanone, 4 Bromo 5 Hydroxy

Systematic Approaches to Novel 2(5H)-Furanone Derivatives

The inherent reactivity of the 2(5H)-furanone ring, characterized by a conjugated system, a carbonyl group, and labile halogen atoms, makes it a prime candidate for nucleophilic substitution and other transformations. researchgate.netmdpi.comnih.gov This reactivity allows for the systematic introduction of various functional groups, leading to the development of new derivatives. A significant body of research has been dedicated to synthesizing a wide array of these compounds, driven by their potential as pharmacophores found in both natural products and synthetic drugs. researchgate.netmdpi.comnih.gov

The general strategy often involves leveraging the existing functional groups—the C4-bromo and C5-hydroxyl groups—as handles for further chemical manipulation. These systematic approaches have not only expanded the chemical space of furanone derivatives but have also provided valuable insights into structure-activity relationships.

Functionalization Strategies at Specific Ring Positions

The targeted modification of specific positions on the 2(5H)-furanone ring is a key strategy for fine-tuning the properties of the resulting derivatives.

The introduction of additional halogen atoms to the 4-bromo-5-hydroxy-2(5H)-furanone core can significantly influence the electronic properties and reactivity of the molecule. For instance, the synthesis of 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as the dibromo analog of mucochloric acid, has been a subject of interest. researchgate.netmdpi.comnih.gov These dihalogenated compounds are highly reactive and serve as versatile intermediates for further synthesis. researchgate.netmdpi.comnih.gov The presence of two labile halogen atoms at the C3 and C4 positions offers multiple sites for nucleophilic attack, enabling the introduction of a wide range of substituents. researchgate.netmdpi.com

The halogenation of the C5-hydroxyl group is also a feasible modification. Treatment with reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a chlorine or bromine atom, respectively. mdpi.com For example, chlorination of 3,4-dichloro-5-hydroxy-2(5H)-furanone with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone. mdpi.com Similarly, using gaseous HBr in glacial acetic acid can introduce a bromine atom at the C5 position. mdpi.com

Table 1: Examples of Dihalogenated 2(5H)-Furanone Derivatives

| Compound Name | Starting Material | Reagents | Key Feature | Reference |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone | Mucobromic acid | - | Dibromo analog of mucochloric acid | mdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Thionyl chloride, Zinc chloride | Halogenation of C5-hydroxyl group | mdpi.com |

| 5-Bromo-3,4-dichloro-2(5H)-furanone | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Gaseous HBr, Acetic acid | Bromination of C5-hydroxyl group | mdpi.com |

The C5-hydroxyl group is a prime site for derivatization, readily undergoing reactions typical of alcohols to form ethers and esters. mdpi.com This functionalization can alter the lipophilicity and steric properties of the molecule. The synthesis of 5-alkoxy derivatives is a common strategy, often achieved by reacting the parent furanone with an alcohol in the presence of an acid catalyst. mdpi.com These 5-alkoxy derivatives are themselves valuable intermediates for further modifications. mdpi.comnih.gov

The replacement of the C5-hydroxyl group with other functionalities has also been explored. For instance, the conversion of the hydroxyl group to a hydrogen atom has been studied to understand its role in the biological activity of these compounds. nih.gov

The introduction of alkyl and aryl groups at various positions of the furanone ring has been extensively investigated to explore the impact of steric and electronic effects on activity.

Alkylation:

Alkylation at the C5 position can be achieved through several methods. A Barbier-type reaction using allyl bromides in the presence of a tin or indium catalyst is one such approach, yielding C5-alkylated products. nih.gov Another strategy involves the Mukaiyama aldol (B89426) reaction, where silylated enol ethers react with 3,4-dihalo-5-hydroxy-2(5H)-furanones in the presence of a Lewis acid. nih.gov

Arylation:

The introduction of aryl moieties, particularly at the C5 position, can be accomplished through Friedel-Crafts-type reactions. In the presence of a Lewis or Brønsted acid, 3,4-dihalo-5-hydroxy-2(5H)-furanones can react with arenes and heteroarenes to form C5-arylated derivatives. nih.gov Successful reactions have been reported with electron-rich aromatic compounds like methoxybenzene and indole. nih.gov

Table 2: Examples of Alkyl and Aryl Substituted 2(5H)-Furanone Derivatives

| Derivative Type | Position of Substitution | Synthetic Method | Key Reagents | Reference |

| C5-Alkyl | C5 | Barbier-type reaction | Allyl bromide, Tin/Indium catalyst | nih.gov |

| C5-Alkyl | C5 | Mukaiyama aldol reaction | Silylated enol ether, Lewis acid | nih.gov |

| C5-Aryl | C5 | Friedel-Crafts arylation | Arene/Heteroarene, Lewis/Brønsted acid | nih.gov |

The incorporation of nitrogen-containing functional groups into the furanone scaffold has led to the synthesis of derivatives with interesting biological profiles. The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with amino acids via a metal-free C-N coupling reaction has been successfully demonstrated, yielding a series of amino acid derivatives. rsc.orgchem960.com These compounds are of interest as potential linkers for creating more complex bioactive molecules. rsc.orgchem960.com

Furthermore, the synthesis of 4-amino-5-hydroxy-2(5H)-furanones has been achieved, and these compounds have exhibited notable antibacterial activity. aston.ac.uk Ring transformation reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine (B178648) derivatives can lead to the formation of N-heterocyclic compounds such as 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.com

The introduction of sulfur-containing moieties has also been a fruitful area of research. Thiolation reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions proceed with high regioselectivity to afford 4-thiosubstituted products. nih.gov These thioethers can be further oxidized to the corresponding sulfoxides and sulfones using reagents like hydrogen peroxide in acetic acid. researchgate.netnih.gov This approach has been utilized to synthesize novel chiral sulfonyl derivatives with potential biological applications. nih.gov

The reaction of mucochloric acid and its 5-alkoxy derivatives with mercaptans is another route to sulfur-containing furanones, where the nucleophilic attack occurs at the halogenated positions. mdpi.com

Construction of Fused Ring Systems and Bicyclic Analogs

The synthesis of fused ring systems and bicyclic analogs from 2(5H)-furanone scaffolds represents a significant area of research, aimed at exploring novel chemical space and accessing compounds with unique three-dimensional architectures. While direct cyclization from 2(5H)-furanone, 4-bromo-5-hydroxy- is not extensively documented, various strategies employing related furanone derivatives have been successfully developed. These methodologies provide a foundational framework for the potential construction of complex polycyclic structures from the title compound. Key approaches include the formation of bicyclic brominated furanones and the construction of fused heterocyclic systems.

One notable strategy involves the synthesis of bicyclic brominated furanones. Although these syntheses may commence from precursors other than 4-bromo-5-hydroxy-2(5H)-furanone, the resulting bicyclic structures are direct analogs. For instance, a series of bicyclic brominated furanones (BBFs) have been synthesized through a route starting with keto acids. This process involves the coupling of a cycloalkanone with dimethyl carbonate, followed by an acetoacetic ester synthesis to yield a 2-oxocycloalkaneacetic acid. This intermediate then undergoes bromination and dehydration to construct the fused furanone framework. rsc.org This methodology has been used to create a variety of bicyclic furanones with differing ring sizes.

Another successful approach to fused ring systems is the reaction of furanone derivatives with bifunctional nucleophiles. An example is the synthesis of 3a,4,6,6a-tetrahydro-3H-furo[3,4-c]pyrazol-6-one. mdpi.com This class of compounds is formed through the reaction of a 2(5H)-furanone with hydrazine. This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated lactone, followed by an intramolecular cyclization to form the fused pyrazolidinone ring. Subsequent oxidation can lead to the corresponding dihydropyrazole derivative. mdpi.com

Furthermore, intramolecular cyclization reactions of substituted furans offer a powerful tool for the construction of fused systems. For example, 5-halo-substituted furanylamides have been shown to undergo intramolecular cyclization to yield polyfunctional oxabicycles. nih.gov This type of reaction highlights the potential for using the bromine atom in 4-bromo-5-hydroxy-2(5H)-furanone as a handle for further derivatization and subsequent cyclization to form novel fused ring structures.

The reactivity of the related 3,4-dihalo-5-hydroxy-2(5H)-furanones also provides insight into potential pathways for forming fused systems. These compounds can react with arenes and heteroarenes in the presence of an acid catalyst to form a new carbon-carbon bond at the C5 position of the furanone ring. mdpi.comnih.gov While this is an arylation rather than a direct fusion, the resulting products could be precursors for subsequent intramolecular cyclizations to generate polycyclic aromatic furanone derivatives.

The table below summarizes representative examples of bicyclic and fused furanone analogs and the synthetic strategies employed.

| Compound Class | Starting Material Example | Reagent/Reaction Type | Fused/Bicyclic Product | Ref. |

| Bicyclic Brominated Furanones | Cycloheptanone | 1. Dimethyl carbonate, base 2. Acetoacetic ester synthesis 3. Bromination, dehydration | 7-BBF (a bicyclic brominated furanone) | rsc.org |

| Fused Pyrazol-6-ones | 2(5H)-Furanone | Hydrazine | 3a,4,6,6a-tetrahydro-3H-furo[3,4-c]pyrazol-6-one | mdpi.com |

| Fused Oxabicycles | 5-Halo substituted furoyl amide | Intramolecular Cyclization | Polyfunctional oxabicycle | nih.gov |

| C5-Arylated Furanones | 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Arene, Lewis/Brønsted acid | 5-Aryl-3,4-dihalo-2(5H)-furanone | mdpi.comnih.gov |

Research Applications and Biological Relevance of 2 5h Furanone, 4 Bromo 5 Hydroxy and Its Derivatives

Applications in Medicinal Chemistry Research

The unique structural features of brominated furanones make them valuable tools in medicinal chemistry for the discovery of novel bioactive compounds.

Exploration as Pharmacophores and Lead Structures

The 2(5H)-furanone core is a recognized pharmacophore, a molecular framework responsible for a drug's biological activity. researchgate.net Halogenated furanones, including 4-bromo-5-hydroxy-2(5H)-furanone and its analogs, have been identified as promising lead compounds for the development of broad-spectrum antibacterial agents. nih.gov Their structural similarity to signaling molecules in bacteria makes them ideal candidates for modification to enhance their therapeutic properties. researchgate.net The presence of bromine atoms and a hydroxyl group offers reactive sites for chemical synthesis, allowing for the creation of a library of derivatives with varied biological effects. researchgate.net The versatility of this scaffold has led to the synthesis of numerous analogs aimed at improving efficacy and specificity. unipi.it

Studies on Quorum Sensing Modulation and Biofilm Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including biofilm formation and virulence. frontiersin.orgfrontiersin.org Brominated furanones are well-documented inhibitors of QS. nih.govnih.gov They interfere with bacterial signaling by disrupting the interaction between signaling molecules, known as autoinducers, and their receptors. nih.govmicrobiologyresearch.org

For instance, certain synthetic brominated furanones act as antagonists to the LasR protein, a key QS regulator in Pseudomonas aeruginosa. nih.gov This interference with QS leads to a significant reduction in the production of virulence factors and inhibits biofilm formation. nih.gov Studies have shown that these compounds can decrease biofilm thickness and alter its structure, making the bacteria more susceptible to conventional antibiotics. nih.govpsu.edunih.gov The antibiofilm activity of brominated furanones has been demonstrated against a range of pathogens, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus. nih.govpsu.edursc.orgasm.orgugent.benih.gov

Table 1: Effect of Brominated Furanones on Biofilm Formation

| Bacterial Species | Furanone Derivative | Observed Effect | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Reduced biofilm formation and pyocyanin (B1662382) production. nih.gov | nih.gov |

| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Inhibited biofilm formation, decreased thickness, and reduced live cell percentage. nih.gov | psu.edunih.gov |

| Salmonella enterica serovar Typhimurium | (Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones | Inhibited biofilm formation at non-growth-inhibiting concentrations. asm.org | nih.govasm.orgasm.org |

| Acidithiobacillus ferrooxidans | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | Inhibited EPS production and biofilm formation. nih.gov | nih.gov |

Investigation of Antimicrobial and Antifungal Activity Mechanisms

Beyond their anti-biofilm properties, certain brominated furanones exhibit direct antimicrobial and antifungal activities. nih.gov The mechanism of action often involves the induction of cellular stress responses in bacteria. For example, in Bacillus subtilis, a brominated furanone was found to induce heat shock genes, indicating a stress-related mode of inhibition. psu.edu

Some furanone derivatives have shown selective antibacterial activity. For instance, a specific 2(5H)-furanone derivative displayed high activity against Gram-positive bacteria like Staphylococcus aureus by generating reactive oxygen species (ROS), which leads to damage of intracellular proteins, while being less effective against Gram-negative bacteria. nih.gov The antifungal potential of these compounds is also an area of active investigation, with some derivatives showing efficacy against pathogenic fungi like Candida albicans. nih.govnih.gov

Modulation of Key Enzyme Activities within Biological Systems

Furthermore, some furanone derivatives have been shown to inhibit the activity of the Type III Secretion System (T3SS), a critical virulence factor in many Gram-negative bacteria. nih.gov By blocking the secretion of effector proteins, these compounds can attenuate bacterial pathogenicity. nih.gov

Interference with Bacterial Regulatory Proteins

Brominated furanones can directly interfere with the function of bacterial regulatory proteins that control gene expression. A primary target is the LuxR family of transcriptional regulators. microbiologyresearch.org Instead of competing for the binding site in a stable manner, evidence suggests that halogenated furanones destabilize the LuxR protein, leading to its accelerated degradation. microbiologyresearch.org This reduction in the cellular concentration of LuxR prevents the activation of quorum sensing-dependent genes. microbiologyresearch.org

In Vibrio harveyi, a natural brominated furanone was found to decrease the DNA-binding activity of the master QS regulator, LuxR, thereby blocking the expression of genes responsible for bioluminescence and other QS-controlled phenotypes. nih.gov Similarly, in Pseudomonas aeruginosa, molecular docking studies suggest a high affinity of certain brominated furanones for the LasR protein, which interferes with its function as a transcriptional activator. nih.gov

Role in Natural Product Synthesis and Analog Development

The 2(5H)-furanone structure is a common motif in natural products and serves as a versatile starting point for the synthesis of complex molecules and novel analogs. unipi.it The synthesis of various brominated 2(5H)-furanone derivatives has been a focus of extensive research, aiming to replicate and improve upon the bioactivities of naturally occurring compounds. unipi.it

Chemists have developed multiple synthetic routes to access 4-bromo-5-hydroxy-2(5H)-furanone and its derivatives. unipi.it These methods often involve the bromination and subsequent cyclization of precursor molecules. unipi.it The ability to synthetically modify the furanone ring and its substituents allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological effects of these compounds. researchgate.netrsc.org For example, the length of an alkyl chain at a specific position on the furanone ring can significantly impact its biofilm inhibition activity. asm.org This synthetic accessibility facilitates the creation of libraries of furanone analogs for screening and development of new therapeutic agents. researchgate.netasm.org

Biomimetic Synthesis of Furanone-Based Natural Products

The structural motif of 2(5H)-furanone is present in a variety of natural products, many of which exhibit important biological activities. The biomimetic synthesis of these natural products often seeks to replicate the proposed biosynthetic pathways, providing not only an efficient route to the target molecule but also insights into its natural formation. While direct biomimetic synthesis using 4-bromo-5-hydroxy-2(5H)-furanone as a starting material is not extensively documented, the broader class of 3,4-dihalo-5-hydroxy-2(5H)-furanones, including mucobromic acid, serves as a crucial precursor. nih.gov These compounds are highly reactive and can be transformed into various furanone derivatives that are key intermediates in the synthesis of natural products. nih.gov For instance, the synthesis of furanone-based natural products often involves the strategic introduction of substituents at various positions of the furanone ring, a process where halogenated furanones are particularly useful due to the lability of the halogen atoms. nih.gov

The general strategy involves leveraging the reactivity of the dihalo-furanone core to introduce desired functionalities, mimicking the enzymatic processes that occur in nature. This approach has been instrumental in the synthesis of complex natural products that feature the furanone scaffold.

Design and Synthesis of Natural Product Analogues

The development of analogues of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties, or to simplify complex structures while retaining biological activity. rsc.orgresearchgate.net Halogenated furanones, including derivatives of 4-bromo-5-hydroxy-2(5H)-furanone, are valuable starting points for creating such analogues. researchgate.net For example, synthetic furanone compounds structurally dissimilar to the natural N-acyl-homoserine lactones (AHLs) have been synthesized and screened as potential quorum sensing antagonists. researchgate.net

One notable example is the synthesis of 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones and 5-alkylidene-5H-furan-2-ones. nih.gov These synthetic analogues, derived from the furanone template, have been evaluated for their ability to interfere with bacterial communication systems, demonstrating the potential of these structures in the development of new antimicrobial agents. nih.gov The design of these analogues often involves strategies like diverted total synthesis, where intermediates in the synthesis of a natural product are used to create a library of related compounds. rsc.orgresearchgate.net

| Natural Product Analogue Type | Starting Material/Core Structure | Therapeutic Target/Application |

| Quorum Sensing Antagonists | Furanone Template | Bacterial Infections |

| Anti-inflammatory Agents | Furanone Moiety | Inflammation |

| Chitinase Inhibitors | Furanone Derivatives | Fungal Infections |

Utilization as Versatile Building Blocks in Organic Synthesis

The chemical reactivity of 4-bromo-5-hydroxy-2(5H)-furanone and its derivatives makes them highly valuable as intermediates in the synthesis of a wide range of organic molecules.

Precursors for γ-Lactones and Chiral Butyrolactones

The 2(5H)-furanone core is a direct precursor to γ-lactones (also known as butyrolactones), a structural motif found in numerous biologically active compounds and natural products. The transformation of 4-bromo-5-hydroxy-2(5H)-furanone derivatives can lead to the formation of various substituted γ-lactones. Furthermore, the development of stereoselective methods allows for the synthesis of chiral butyrolactones, which are of great importance in asymmetric synthesis. The synthesis of chiral sulfonyl derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones demonstrates a pathway to optically active γ-lactone derivatives. nih.gov

Intermediates for Complex Organic Molecules

The inherent reactivity of the 4-bromo-5-hydroxy-2(5H)-furanone scaffold, with its multiple reaction sites, allows for its elaboration into more complex molecular architectures. nih.gov The bromine atom can be displaced through various nucleophilic substitution reactions, and the hydroxyl group can be modified or eliminated. The double bond within the furanone ring can also participate in cycloaddition and other addition reactions. These features make it a versatile intermediate for constructing intricate molecular frameworks. For example, the related compound (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone has been used in studies to understand and control acid mine drainage by inhibiting biofilm formation. nih.gov

Contributions to Bio-Based Chemical Production

There is a growing interest in using biomass as a feedstock for the production of valuable chemicals. Furfural (B47365), which can be derived from lignocellulosic biomass, is a key platform chemical. Oxidation of furfural can lead to the formation of 5-hydroxy-2(5H)-furanone. wikipedia.org This compound is being explored as a platform for the synthesis of various C4 chemicals that are currently derived from petroleum. chemrxiv.org While the direct contribution of 4-bromo-5-hydroxy-2(5H)-furanone to large-scale bio-based chemical production is not yet established, the underlying furanone chemistry is central to these efforts. The conversion of furanone derivatives into valuable chemicals represents a promising avenue for sustainable chemical manufacturing. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling studies have been instrumental in elucidating the high reactivity of 4-bromo-5-hydroxy-2(5H)-furanone and its analogs. The structure possesses several key features that contribute to its chemical behavior: a carbonyl group at the C2 position conjugated with a double bond, a hydroxyl group at the C5 carbon, and labile halogen atoms. nih.govmdpi.com This arrangement makes the molecule a versatile reactant in various chemical transformations. nih.govmdpi.com

One of the key aspects of its reactivity is its existence in equilibrium between a cyclic 5-hydroxy-2(5H)-furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. nih.govmdpi.com The position of this equilibrium can be shifted, particularly in the presence of bases, which favors the open-chain structure. nih.gov This dual reactivity allows for a diverse range of chemical modifications.

Computational models have helped to predict and understand several reaction mechanisms involving this furanone core. For instance, reactions such as the Knoevenagel condensation and Mukaiyama aldol (B89426) reaction have been shown to occur at the C5 carbon. nih.gov Theoretical calculations can model the transition states and intermediates of these reactions, providing a deeper understanding of the reaction pathways and the factors that influence product formation. The electrophilicity of the carbon atom attached to the hydroxyl group makes it particularly susceptible to nucleophilic attack, a feature that has been exploited in the synthesis of various derivatives. researchgate.net

Table 1: Key Structural Features and Reactivity of 4-bromo-5-hydroxy-2(5H)-furanone

| Structural Feature | Influence on Reactivity |

| Carbonyl group at C2 (conjugated) | Enhances electrophilicity of the ring system. |

| Carbon-carbon double bond | Participates in conjugation and allows for addition reactions. |

| Hydroxyl group at C5 | Can act as a leaving group and participates in ring-chain tautomerism. |

| Bromine atom at C4 | A good leaving group, enabling nucleophilic substitution reactions. |

| Ring-chain tautomerism | Exists in equilibrium with an acyclic form, offering different reactive sites. nih.govmdpi.com |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding how the structural features of 4-bromo-5-hydroxy-2(5H)-furanone and related compounds influence their biological activity. By correlating structural descriptors with observed biological effects, researchers can design more potent and specific molecules.

Studies on a series of brominated furanones have revealed key SAR insights. For example, the presence and position of substituents on the furanone ring have been shown to be critical for their activity against bacteria like Escherichia coli and Pseudomonas aeruginosa. rsc.org One study indicated that a methyl substituent on the furanone ring can be important for mitigating the growth-inhibitory effects of these molecules. rsc.org

Furthermore, research on C-5 substituted furanone analogs has demonstrated that the introduction of aromatic rings at this position can lead to significant inhibition of biofilm formation. exlibrisgroup.com Computational models can help to rationalize these findings by predicting how different substituents alter the molecule's electronic properties, size, and shape, thereby influencing its interaction with biological targets. While direct QSAR studies on 4-bromo-5-hydroxy-2(5H)-furanone are not extensively reported, the principles derived from related compounds are highly applicable.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Brominated Furanones

| Structural Modification | Observed Effect | Potential Rationale (In Silico Perspective) |

| Methyl substituent on the furanone ring | Relieves growth inhibition of E. coli and P. aeruginosa. rsc.org | Alters steric and electronic properties, potentially reducing non-specific toxicity. |

| Aromatic ring at C-5 | Enhanced biofilm inhibition. exlibrisgroup.com | Increases hydrophobicity and potential for pi-stacking interactions with protein targets. |

| Halogenation pattern | Influences binding affinity to quorum sensing receptors. nih.gov | Modifies the electrostatic potential and hydrogen bonding capacity of the molecule. |

Prediction of Ligand-Protein Interactions (e.g., with specific bacterial regulatory proteins)

A significant area of computational investigation for 4-bromo-5-hydroxy-2(5H)-furanone and its derivatives is the prediction of their interactions with bacterial regulatory proteins, particularly those involved in quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, and its disruption is a promising anti-virulence strategy. nih.govulster.ac.uk

Brominated furanones are known to be structural analogs of natural bacterial signaling molecules called N-acyl-homoserine lactones (AHLs). nih.gov This structural mimicry allows them to interact with AHL receptor proteins, such as those from the LuxR family. psu.edunih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations have been extensively used to model these interactions at the atomic level.

These computational studies have provided detailed insights into how furanones bind to the active sites of QS receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.govnih.gov The models predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the furanone within the protein's binding pocket. For example, molecular docking analyses have suggested that the position of bromine atoms can significantly increase the affinity for the active site of the LasR regulator. nih.gov

Furthermore, computational studies have helped to elucidate the mechanism of action. It has been proposed that the binding of furanones to LuxR-type proteins can prevent the native AHL signal from binding or can induce a conformational change in the protein that renders it inactive. researchgate.net This ultimately leads to a decrease in the DNA-binding activity of the regulator protein, thereby disrupting QS-regulated gene expression. psu.edunih.gov Some studies also suggest that brominated furanones can covalently modify and inactivate key enzymes in the QS pathway, such as LuxS. nih.gov

Table 3: Predicted Interactions of Brominated Furanones with Bacterial Regulatory Proteins

| Bacterial Protein Target | Predicted Interaction Mechanism | Supporting Evidence |

| LuxR-type receptors (e.g., LasR, RhlR) | Competitive binding with native AHL signals. researchgate.net | Molecular docking and MD simulations. nih.govnih.gov |

| LuxR-type receptors (e.g., LuxR) | Decreased DNA-binding activity of the protein. psu.edunih.govresearchgate.net | Mobility shift assays. psu.edunih.gov |

| LuxS | Covalent modification and inactivation. nih.gov | Mechanistic studies with purified enzyme. nih.gov |

Future Research Directions and Outlook

Emerging Synthetic Methodologies for 2(5H)-Furanone, 4-bromo-5-hydroxy-

While classical syntheses of halogenated furanones exist, future research is anticipated to focus on more efficient, scalable, and environmentally benign methodologies. The development of greener synthetic routes is a key area of interest in modern chemistry. researchgate.net For instance, the oxidation of furan (B31954) using oxone in water has been shown to be a practical and industrially applicable method for producing 5-hydroxy-2(5H)-furanone. researchgate.net Adapting such aqueous and catalyst-driven approaches for the specific synthesis of the 4-bromo derivative presents a compelling research direction.

Furthermore, catalytic asymmetric synthesis is a burgeoning field that could be applied to produce enantiomerically pure 4-bromo-5-hydroxy-2(5H)-furanone. bohrium.com The biological activity of chiral molecules is often stereospecific, making the development of methods to control the stereochemistry of the hydroxyl-bearing C5 carbon a high-priority research goal. This could involve the use of chiral catalysts or biocatalytic methods to achieve high enantioselectivity.

Unexplored Reactivity Patterns and Chemical Transformations

The reactivity of 4-bromo-5-hydroxy-2(5H)-furanone is largely dictated by its electrophilic and nucleophilic centers. The bromo-substituted double bond is susceptible to various transformations. While nucleophilic substitution reactions at the C4 position are known for dihalo-furanones, a systematic investigation into the scope and limitations of these reactions for the mono-bromo analog is warranted. nih.govmdpi.com This includes exploring a wider range of nucleophiles, such as those based on sulfur, selenium, and phosphorus, to generate novel furanone derivatives. mdpi.com

The potential for this compound to undergo ring-transformation reactions is another area ripe for exploration. Under specific conditions, furanone rings can be rearranged or expanded to form other heterocyclic systems. Investigating the behavior of 4-bromo-5-hydroxy-2(5H)-furanone under thermal, photochemical, or catalytic conditions could lead to the discovery of unprecedented chemical transformations and the synthesis of novel molecular scaffolds.

Advanced Derivatization Strategies for Enhanced Selectivity

The presence of both a bromo and a hydroxyl group offers a platform for selective derivatization, enabling the synthesis of a diverse library of compounds with tailored properties. Future research should focus on developing orthogonal protection and derivatization strategies that allow for the independent modification of these two functional groups.

For instance, the hydroxyl group can be esterified or etherified, while the bromo group can participate in cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new carbon-carbon bonds. nih.gov A significant challenge and opportunity lies in controlling the regioselectivity of these reactions. Advanced derivatization techniques, potentially involving flow chemistry or solid-phase synthesis, could facilitate the rapid and efficient generation of furanone derivatives with enhanced biological activity or selectivity. An improved derivatization technique using N-methyl-bis-trifluoroacetamide (MBTFA) has been reported for the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, suggesting that similar advanced methods could be developed for the 4-bromo analog. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology

The 2(5H)-furanone scaffold is a well-established pharmacophore found in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com This provides a strong rationale for exploring the chemical biology of 4-bromo-5-hydroxy-2(5H)-furanone and its derivatives.

A particularly promising area is the investigation of these compounds as quorum sensing inhibitors. Halogenated furanones are known to interfere with bacterial communication systems, thereby reducing virulence without exerting bactericidal pressure that can lead to resistance. psu.edunih.govresearchgate.net Synthesizing a library of derivatives based on the 4-bromo-5-hydroxy-2(5H)-furanone core and screening them for quorum sensing inhibition could lead to the discovery of novel anti-infective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.